4-Chloro-6-isopropoxypyrimidine
Overview
Description
4-Chloro-6-isopropoxypyrimidine is a chemical compound with the molecular formula C7H9ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-isopropoxypyrimidine typically involves the reaction of 4,6-dichloropyrimidine with isopropanol. The reaction is carried out under reflux conditions with a suitable base such as potassium carbonate to facilitate the substitution of the chlorine atom at the 6-position with an isopropoxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-isopropoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide).
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, the reaction with aniline yields 4-anilino-6-isopropoxypyrimidine, while the reaction with thiophenol yields 4-phenylthio-6-isopropoxypyrimidine .
Scientific Research Applications
4-Chloro-6-isopropoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Agriculture: The compound is used in the synthesis of agrochemicals such as herbicides and fungicides.
Material Science: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-6-isopropoxypyrimidine depends on its specific application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors in the body. For example, pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-isopropoxypyrimidine
- 4-Chloro-5-isopropoxypyrimidine
- 4-Chloro-6-methoxypyrimidine
Uniqueness
4-Chloro-6-isopropoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropoxy group at the 6-position and the chlorine atom at the 4-position makes it a versatile intermediate for various chemical transformations .
Properties
IUPAC Name |
4-chloro-6-propan-2-yloxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-5(2)11-7-3-6(8)9-4-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWKDAIBLSRPIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469567 | |
Record name | 4-CHLORO-6-ISOPROPOXYPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83774-13-4 | |
Record name | 4-CHLORO-6-ISOPROPOXYPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-(propan-2-yloxy)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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